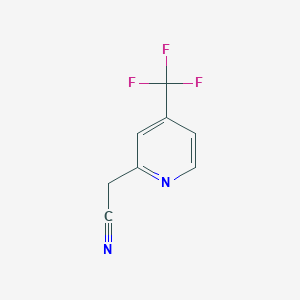

2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-4-13-7(5-6)1-3-12/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYZMJPCMMNSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717182 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000536-10-6 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will explore its fundamental physicochemical properties, discuss its strategic importance in medicinal chemistry, propose a robust synthetic pathway with mechanistic insights, and detail protocols for its characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel therapeutic agents. The strategic incorporation of the trifluoromethylpyridine scaffold is a cornerstone of modern drug design, offering enhanced metabolic stability, lipophilicity, and target binding affinity.

Core Compound Identification and Physicochemical Properties

This compound is a specialized chemical intermediate valued for its unique combination of a pyridine ring, a trifluoromethyl group, and a reactive acetonitrile moiety. These features make it a powerful component in the synthesis of complex molecular architectures.

| Property | Value | Source |

| IUPAC Name | 2-(4-(trifluoromethyl)-2-pyridinyl)acetonitrile | [1] |

| CAS Number | 1000536-10-6 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂ | [1][2] |

| Molecular Weight | 186.13 g/mol | [1][2] |

| SMILES | C1=CN=C(C=C1C(F)(F)F)CC#N | [1] |

| Typical Purity | ≥97% | [2] |

| Appearance | Off-white to yellow solid | N/A |

| Family | Protein Degrader Building Blocks | [2] |

Strategic Importance in Medicinal Chemistry

The value of this compound lies in the synergistic effects of its three primary structural components. The trifluoromethylpyridine core is a privileged scaffold in modern drug discovery.

-

Trifluoromethyl (-CF₃) Group : This electron-withdrawing group is a bioisostere for other chemical groups and is critical for optimizing drug properties. Its inclusion often leads to increased metabolic stability by blocking potential sites of oxidation, enhanced lipophilicity which can improve cell membrane permeability, and stronger binding interactions with target proteins through favorable electrostatic or hydrophobic contacts.[3][4]

-

Pyridine Ring : As a heterocyclic aromatic ring, it frequently serves as a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and providing a crucial anchor point for binding to biological targets like enzyme active sites.

-

Acetonitrile Moiety (-CH₂CN) : The methylene group is activated by the adjacent nitrile and pyridine ring, making it a versatile handle for further chemical transformations. The nitrile itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cyclization reactions to form other heterocyclic systems, providing a gateway to a diverse range of derivatives. The methylene group in related azinylacetonitriles is known to be highly reactive toward electrophiles.[5]

This combination of features makes this compound a valuable intermediate for synthesizing kinase inhibitors, which are central to oncology research, and as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other protein degraders.[2][3]

Caption: Role as a pivotal intermediate in drug discovery.

Proposed Synthesis and Mechanistic Rationale

While various synthetic routes can be envisioned, a common and reliable method for preparing this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages commercially available precursors and proceeds with good efficiency.

Experimental Protocol: Synthesis via SₙAr

-

Precursor : Start with 2-chloro-4-(trifluoromethyl)pyridine. This precursor is chosen for the lability of the chlorine atom at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group.

-

Reagents :

-

2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO) as solvent

-

-

Procedure :

-

To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-4-(trifluoromethyl)pyridine and DMSO. Stir until fully dissolved.

-

Carefully add sodium cyanide portion-wise. Causality : NaCN is a potent nucleophile and also highly toxic; portion-wise addition helps control any potential exotherm.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). Causality : Heating is required to overcome the activation energy of the substitution reaction. DMSO is an ideal polar aprotic solvent as it solvates the sodium cation, leaving a "naked" and highly reactive cyanide anion for the nucleophilic attack.

-

Cool the reaction to room temperature and quench by carefully pouring it into a stirred mixture of ice and water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

-

Caption: A typical laboratory workflow for synthesis.

Analytical Characterization Protocol

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The following table outlines the expected results, which serve as a self-validating system for the protocol's success.

| Technique | Expected Results | Rationale |

| ¹H NMR | δ 8.7-8.8 ppm (d, 1H) : Pyridine H6. δ 7.6-7.7 ppm (s, 1H) : Pyridine H5. δ 7.4-7.5 ppm (d, 1H) : Pyridine H3. δ 4.0-4.1 ppm (s, 2H) : Methylene (-CH₂-). | Confirms the pyridine ring substitution pattern and the presence of the key methylene group. |

| ¹³C NMR | δ ~160, 150, 125, 122, 118 ppm : Aromatic carbons. δ ~123 ppm (q) : CF₃ carbon. δ ~116 ppm : Nitrile (-CN) carbon. δ ~25 ppm : Methylene (-CH₂) carbon. | Verifies the carbon backbone, including the distinct quartet for the CF₃-coupled carbon and the nitrile carbon. |

| ¹⁹F NMR | δ -60 to -65 ppm (s) | A single sharp singlet confirms the presence of the trifluoromethyl group in a single chemical environment. |

| Mass Spec (ESI+) | m/z ≈ 187.05 [M+H]⁺ | Confirms the correct molecular weight of the compound. |

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling. The nitrile functional group imparts toxicity, and the compound is classified as an irritant.

GHS Hazard Information[6]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. |

Handling Protocol

-

Engineering Controls : All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place into a suitable, sealed container for disposal. Do not let the product enter drains.[6][8]

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible substances such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a clear advantage in the synthesis of advanced pharmaceutical candidates. Its trifluoromethylpyridine core offers a proven scaffold for enhancing pharmacokinetic properties, while the acetonitrile group provides the synthetic flexibility required for complex molecular construction. For research teams in oncology, immunology, and other areas of intensive drug discovery, mastering the use of this intermediate can accelerate the development of next-generation therapeutics.

References

- 1. jk-sci.com [jk-sci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS 1000536-10-6): Properties, Synthesis, and Applications in Drug Discovery

Section 1: Executive Summary and Introduction

2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a specialized heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors. Its structure marries two key functionalities: a trifluoromethyl-substituted pyridine ring and a reactive acetonitrile moiety. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; it enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets by altering the pKa of the parent heterocycle.[1] The acetonitrile group, conversely, serves as a versatile synthetic handle, amenable to a variety of chemical transformations.

This compound has gained particular relevance as a foundational scaffold in the development of novel therapeutics, most notably in the burgeoning field of Targeted Protein Degradation (TPD). It is frequently classified as a "Protein Degrader Building Block," signaling its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders.[2] This guide provides an in-depth analysis of its known properties, proposes a robust synthetic route based on established chemical principles, details its reactivity and safe handling, and explores its strategic application in modern drug design.

Section 2: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is foundational to its application in research and development. While extensive experimental data for this specific molecule is not widely published, its key identifiers are well-documented.

Physicochemical Properties

The core physicochemical data for this compound are summarized in the table below. Experimental values for properties such as melting point, boiling point, and aqueous solubility are not consistently reported in publicly accessible literature, which is common for specialized, non-commodity chemical reagents.

| Property | Value | Source(s) |

| CAS Number | 1000536-10-6 | [3] |

| Molecular Formula | C₈H₅F₃N₂ | [3] |

| Molecular Weight | 186.13 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | WHYZMJPCMMNSSR-UHFFFAOYSA-N | [3] |

| SMILES | C1=CN=C(C=C1C(F)(F)F)CC#N | [3] |

| Purity (Typical) | ≥97% | [2] |

| Product Family | Protein Degrader Building Blocks | [2] |

Predicted Spectroscopic Analysis

While empirical spectra are not available, a detailed spectroscopic profile can be predicted based on the molecule's structure and established principles of NMR and IR spectroscopy.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

Pyridine Protons: The three protons on the pyridine ring will present a complex but predictable pattern. The strong electron-withdrawing effects of the trifluoromethyl group at C4 and the cyanomethyl group at C2 will shift these protons downfield.

-

H6 Proton: Expected to be a doublet around δ 8.7-8.9 ppm.

-

H5 Proton: Expected to be a doublet of doublets (or a broad doublet) around δ 7.6-7.8 ppm.

-

H3 Proton: Expected to be a singlet or very finely split signal around δ 7.4-7.6 ppm.

-

-

Methylene Protons (-CH₂CN): These two protons are adjacent to both the aromatic ring and the electron-withdrawing nitrile group. They are expected to appear as a sharp singlet around δ 4.0-4.2 ppm.[4]

-

-

¹³C NMR (Predicted, 101 MHz, CDCl₃):

-

Trifluoromethyl Carbon (-CF₃): Expected to appear as a quartet (due to ¹J-coupling with fluorine) around δ 122-125 ppm.

-

Nitrile Carbon (-CN): Expected to be in the characteristic range for nitriles, around δ 115-118 ppm.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will show distinct signals. The carbon bearing the CF₃ group (C4) will be significantly affected, appearing as a quartet. The other aromatic carbons will fall in the δ 120-155 ppm range.

-

Methylene Carbon (-CH₂CN): Expected to appear around δ 25-30 ppm.

-

-

¹⁹F NMR (Predicted, 376 MHz, CDCl₃):

-

A strong singlet is expected in the region of δ -60 to -65 ppm, characteristic of a CF₃ group attached to an aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity peak is expected around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

-

Section 3: Proposed Synthesis and Mechanistic Rationale

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a highly plausible and efficient route can be designed based on well-established nucleophilic aromatic substitution (SₙAr) reactions on electron-deficient pyridine rings.[1]

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a cyanide salt in a polar, aprotic solvent.

Caption: Proposed synthesis workflow for the target compound via SₙAr.

Step-by-Step Experimental Protocol (Proposed)

Objective: To synthesize this compound from 2-chloro-4-(trifluoromethyl)pyridine.

Materials:

-

2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMSO (approx. 5 mL per 1 g of starting material).

-

Reagent Addition: Stir the solution under a nitrogen atmosphere and carefully add sodium cyanide (1.2 eq) portion-wise. Causality Note: Sodium cyanide is highly toxic and should be handled with extreme care in a fume hood. Using a slight excess ensures the complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours). Causality Note: Heating is necessary to overcome the activation energy of the SₙAr reaction. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold deionized water (10x the volume of DMSO). A precipitate may form. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Section 4: Chemical Reactivity and Safe Handling

Reactivity Profile

The molecule's reactivity is dictated by its three primary components:

-

Acetonitrile Group: The methylene (-CH₂-) protons are acidic and can be deprotonated by a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol-type condensations. The nitrile group itself can be hydrolyzed to a carboxylic acid or, more commonly for drug discovery applications, reduced to a primary amine (-CH₂CH₂NH₂).

-

Pyridine Ring: The ring is electron-deficient due to the nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This deactivation makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack, particularly if a leaving group is present at the 2- or 6-positions. The nitrogen atom retains its basicity and can be protonated or alkylated.

-

Trifluoromethyl Group: This group is generally unreactive under standard synthetic conditions but exerts a powerful electronic influence on the entire molecule, enhancing its stability and modulating the reactivity of the pyridine ring.

Safety and Handling

Safe handling is paramount when working with this and related chemical compounds. The available safety data sheets (SDS) indicate the following hazards and precautions.

| Hazard Information | Precautionary Measures |

| GHS Pictogram(s): GHS07 (Exclamation Mark) | Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust/fumes. Use only in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.[5] |

| Signal Word: Warning | Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible substances and sources of ignition.[5] |

| Hazard Statements: | Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5] |

| H315: Causes skin irritation. | First Aid (Skin/Eyes): In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| H319: Causes serious eye irritation. | Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] |

| H335: May cause respiratory irritation. |

Section 5: Strategic Application in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Its application is particularly prominent in the field of Targeted Protein Degradation.

Role in PROTAC Development

PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[6][7] A typical PROTAC consists of three parts: a "warhead" that binds the POI, an E3 ligase ligand, and a chemical linker connecting the two.

This compound is an ideal precursor for linker attachment or for incorporation into the ligase-binding element. The acetonitrile group can be readily reduced to a primary amine (e.g., using H₂/Raney Ni, or LiAlH₄). This amine provides a nucleophilic site for covalent attachment to a linker, which is often an alkyl chain or a PEG-based structure terminating in an electrophilic group (like a carboxylic acid or an activated ester).

Caption: Conceptual workflow for utilizing the compound in PROTAC synthesis.

The Trifluoromethylpyridine Scaffold in Medicinal Chemistry

Beyond PROTACs, the trifluoromethylpyridine scaffold is highly valued in drug design for several reasons:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.

-

Target Engagement: The strong dipole moment and unique electronic nature of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, orthogonal multipolar) with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.[1]

This scaffold is found in numerous approved drugs and clinical candidates, underscoring its importance and the utility of building blocks like this compound in their synthesis.

Section 6: Conclusion

This compound (CAS 1000536-10-6) is a high-value synthetic intermediate whose strategic importance in modern drug discovery, particularly for targeted protein degradation, cannot be overstated. While detailed experimental data is sparse, its physicochemical properties can be reliably identified, and its spectroscopic characteristics can be confidently predicted. Its synthesis is achievable through robust and scalable chemical reactions like nucleophilic aromatic substitution. The dual functionality of a metabolically stable trifluoromethylpyridine core and a versatile acetonitrile handle makes it an indispensable tool for researchers and scientists dedicated to developing the next generation of therapeutics. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and strategic applications of 2-(4-(trifluoromethyl)pyridin-2-yl)acetonitrile. As a key building block in modern medicinal chemistry and drug discovery, this compound merges the advantageous properties of a trifluoromethyl group with the versatile reactivity of a cyanomethylpyridine scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and synthetic utility. We will explore not only its core physical data but also the causality behind its reactivity and its pivotal role in the synthesis of advanced molecular entities.

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of contemporary drug design, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a well-established strategy for optimizing drug-like properties. The -CF3 group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to target proteins.[1][2]

The trifluoromethylpyridine motif, therefore, represents a privileged scaffold, combining these benefits with the hydrogen bond accepting capabilities and aromatic stacking potential of the pyridine ring.[2][3] this compound (CAS: 1000536-10-6) emerges as a particularly valuable intermediate.[4][5] Its structure features an activated methylene group and a versatile nitrile moiety, providing multiple handles for synthetic elaboration into more complex and biologically active molecules. This guide serves to elucidate the foundational chemical and physical characteristics that underpin its utility.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Core Physicochemical Properties

| Property | Value | Source / Comment |

| CAS Number | 1000536-10-6 | [4][5] |

| Molecular Formula | C₈H₅F₃N₂ | [4][5] |

| Molecular Weight | 186.13 g/mol | [4][5] |

| Physical State | Solid at room temperature. | Inferred from related compounds. |

| Melting Point | Data not available. | The related compound 4-(Trifluoromethyl)phenylacetonitrile has a melting point of 47-49 °C. |

| Boiling Point | Data not available. | The isomer 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile has a boiling point of 236.4°C at 760 mmHg.[6] |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, Dichloromethane). | The related Pyridin-4-yl-acetonitrile is described as "slightly soluble in water".[7] The lipophilic -CF3 group further reduces aqueous solubility. |

| pKa | Data not available. | The pKa of the conjugate acid of the pyridine nitrogen is expected to be lower than that of pyridine (~5.25 in H₂O) due to the electron-withdrawing -CF3 group. The methylene protons are weakly acidic, with a pKa likely in the 20-25 range in DMSO. |

Solubility Profile: A Scientist's Perspective

The predicted solubility reflects the compound's amphipathic nature. The pyridine nitrogen and nitrile group provide polar character, allowing for some interaction with polar solvents. However, the trifluoromethyl group and the aromatic ring introduce significant lipophilicity. This dual character is advantageous in drug discovery, often correlating with good cell permeability. For experimental work, dimethyl sulfoxide (DMSO) is an excellent choice for creating stock solutions for biological assays, while solvents like dichloromethane (DCM) or ethyl acetate are suitable for synthetic transformations and chromatographic purification.

Acidity and Basicity (pKa)

Two key sites determine the acid-base properties:

-

Pyridine Nitrogen (Basicity): The lone pair on the pyridine nitrogen can accept a proton. However, the potent electron-withdrawing effect of the 4-CF3 group significantly reduces the electron density on the nitrogen, making it a much weaker base than unsubstituted pyridine. This modulation is often a deliberate design choice in medicinal chemistry to fine-tune interactions with biological targets or to prevent metabolic N-oxidation.

-

Methylene Protons (Acidity): The protons of the -CH₂- group are "activated" by two adjacent electron-withdrawing groups: the pyridine ring and the nitrile (-C≡N). This makes them susceptible to deprotonation by strong bases (e.g., NaH, LDA), forming a stabilized carbanion. This reactivity is the cornerstone of its utility as a synthetic building block, enabling C-C bond formation.

Spectroscopic and Analytical Profile

Characterization and quality control are paramount. While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its spectroscopic signatures.

| Technique | Expected Characteristics |

| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.8 ppm), exhibiting characteristic pyridine coupling patterns. The proton at position 6 will likely be the most downfield. - Methylene Protons: A singlet at ~4.0-4.5 ppm, integrating to 2H. The exact shift is influenced by the deshielding effects of the adjacent aromatic ring and nitrile group. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-160 ppm). - Trifluoromethyl Carbon: A quartet due to C-F coupling. - Nitrile Carbon: A signal around 115-120 ppm. - Methylene Carbon: A signal around 25-30 ppm. |

| ¹⁹F NMR | A single, sharp singlet around -60 to -70 ppm (relative to CFCl₃), characteristic of an aromatic -CF3 group. |

| Infrared (IR) | - C≡N Stretch: A sharp, medium-intensity peak at ~2250 cm⁻¹. - C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. - Aromatic C=C/C=N: Multiple peaks in the 1400-1600 cm⁻¹ region. |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z 186.13 corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₈H₅F₃N₂. |

Standard Protocol: Purity Assessment by HPLC

Purity verification is a non-negotiable step. A reverse-phase HPLC method is the standard approach for this type of molecule.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid (to ensure protonation of the pyridine nitrogen and sharp peak shape).

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak.

This self-validating protocol ensures that the material used in subsequent experiments is of sufficient purity, preventing the misinterpretation of results due to contaminants.

Diagram 1. Standard experimental workflow for purity analysis via RP-HPLC.

Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its three key functional groups.

-

Activated Methylene Group: As previously discussed, this group can be deprotonated to form a nucleophilic carbanion. This anion can then participate in a wide range of C-C bond-forming reactions, such as alkylations, acylations, and condensations. This is the most common synthetic pathway utilizing this building block.[8]

-

Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of new functionalities late in a synthetic sequence.

-

Pyridine Ring: The ring itself can undergo modification, although this is less common. The nitrogen can be N-oxidized, and under harsh conditions, the ring can be susceptible to nucleophilic aromatic substitution, though the positions are dictated by the existing substituents.

Diagram 2. Key reactivity pathways for synthetic elaboration.

Role in the Drug Discovery Workflow

This compound is not an end-product but a strategic starting material. Its value is realized in the early stages of drug discovery, particularly in lead generation and optimization.

Diagram 3. Logical role of the compound in a typical drug discovery workflow.

A typical strategy involves using the activated methylene group to couple this trifluoromethylpyridine core with a diverse set of aldehydes, ketones, or alkyl halides in a parallel synthesis format. The resulting library of novel, more complex molecules is then screened against a biological target (e.g., an enzyme or receptor). "Hits" from this screen are then subjected to lead optimization, where subtle structural modifications are made to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate.[1]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is a primary responsibility. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its structural components: the pyridine ring, the nitrile group, and organofluorine compounds.

-

Hazards: The compound should be treated as harmful if swallowed, inhaled, or in contact with skin.[9][10] It is expected to be a skin, eye, and respiratory irritant.[11] Nitriles can release hydrogen cyanide upon combustion or contact with strong acids.

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly sealed container to prevent moisture ingress and contamination.[11]

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances like strong acids, bases, and oxidizing agents.[11]

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[6]

-

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the pharmaceutical and agrochemical sciences.[2][3] Its physicochemical profile—characterized by moderate lipophilicity, modulated basicity, and highly versatile reactive handles—makes it an ideal starting point for the synthesis of novel chemical entities. This guide has provided a framework for understanding its properties, a protocol for its analysis, and an appreciation for its role in the complex workflow of drug discovery. By leveraging the insights herein, researchers can confidently and safely employ this potent building block to accelerate the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile [myskinrecipes.com]

- 7. PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 [amp.chemicalbook.com]

- 8. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. unigel.com.br [unigel.com.br]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

The Strategic Synthesis of Trifluoromethylpyridines: A Technical Guide for Drug Discovery and Development

Introduction: The Trifluoromethylpyridine Moiety as a Linchpin in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs has become a cornerstone for enhancing molecular properties. Among these, the trifluoromethylpyridine (TFMP) scaffold stands out as a privileged structural unit. The unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, combined with the inherent properties of the pyridine ring, offer a powerful tool for medicinal chemists to modulate lipophilicity, metabolic stability, and target binding affinity.[1][2] The strong electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring, impacting its pKa and susceptibility to metabolic pathways.[3] This guide provides an in-depth exploration of the discovery and synthesis of trifluoromethylpyridines, offering a critical analysis of established and cutting-edge methodologies for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Trifecta of Methodologies

The synthesis of trifluoromethylpyridines can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. The three main approaches are:

-

Halogen Exchange: This classical approach involves the fluorination of a pre-functionalized trichloromethylpyridine precursor.

-

Cyclocondensation: This strategy focuses on constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.

-

Direct Trifluoromethylation: This modern approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring.[4]

This guide will delve into the intricacies of each of these strategies, providing both theoretical understanding and practical insights.

I. The Workhorse Method: Halogen Exchange from Trichloromethylpyridines

The halogen exchange reaction, often referred to as the Swarts fluorination, represents a foundational and industrially significant method for the synthesis of trifluoromethylpyridines.[4] This method relies on the conversion of a trichloromethyl (-CCl3) group on the pyridine ring to a trifluoromethyl (-CF3) group using a fluorinating agent.

Causality Behind the Method:

The thermodynamic driving force for this reaction is the formation of stronger Si-F and C-F bonds at the expense of weaker Si-Cl and C-Cl bonds. The choice of fluorinating agent and reaction conditions is critical to achieve high yields and selectivity.

Vapor-Phase Fluorination: An Industrial Mainstay

For large-scale production, vapor-phase fluorination is the preferred method. This process typically involves passing the trichloromethylpyridine substrate in the gas phase over a heated catalyst bed in the presence of anhydrous hydrogen fluoride (HF).

Industrial Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine:

A key intermediate for several agrochemicals, 2,3-dichloro-5-(trifluoromethyl)pyridine, is often produced via a multi-step process starting from 3-picoline.[4] The process involves chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination.[5]

Experimental Protocol: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine [2][5]

-

Reactor Setup: A corrosion-resistant fixed-bed reactor (e.g., made of Monel or Inconel) is packed with a suitable fluorination catalyst, such as chromium oxyfluoride or iron(III) chloride.[5] The reactor is heated to the desired temperature, typically ranging from 150°C to 200°C.[6]

-

Reactant Feed: A preheated stream of anhydrous hydrogen fluoride (HF) gas is continuously fed into the reactor. The 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and introduced into the HF stream. The molar ratio of HF to the pyridine substrate is typically between 5:1 and 15:1.[6]

-

Reaction: The gaseous mixture passes through the catalyst bed, where the halogen exchange occurs. The reaction pressure is maintained between 4.0 and 10.0 MPa.[6]

-

Product Collection: The effluent gas stream, containing the desired 2,3-dichloro-5-(trifluoromethyl)pyridine, HCl, and unreacted HF, is passed through a series of condensers and scrubbers to separate the product and neutralize the acidic byproducts.

-

Purification: The crude product is then purified by distillation.

| Parameter | Value | Reference |

| Substrate | 2,3-dichloro-5-(trichloromethyl)pyridine | [5] |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | [5] |

| Catalyst | Iron(III) chloride | [5] |

| Temperature | 175°C | [5] |

| Pressure | 10 to 30 Bar | [5] |

Mechanism of Swarts Fluorination:

The Swarts reaction proceeds through a series of nucleophilic substitution steps, facilitated by a metal fluoride catalyst. Antimony trifluoride (SbF3), often activated with a pentavalent antimony species like SbCl5, is a classic reagent for this transformation. The active fluorinating species is believed to be SbF3Cl2.

Figure 1: Simplified mechanism of the Swarts fluorination.

II. Building from the Ground Up: Cyclocondensation Strategies

Cyclocondensation reactions offer a powerful alternative for constructing the trifluoromethylpyridine ring from acyclic, trifluoromethyl-containing building blocks.[4] This approach provides excellent control over the final substitution pattern.

The Hantzsch Pyridine Synthesis: A Classic Reimagined

The Hantzsch pyridine synthesis, a multi-component reaction, can be adapted to produce trifluoromethylpyridines by employing a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.[2][3][7][8]

Mechanism of the Hantzsch Synthesis with a Trifluoromethyl β-Ketoester:

The reaction proceeds through a series of condensation and cyclization steps:[2][3][7][8]

-

Knoevenagel Condensation: An aldehyde reacts with one equivalent of the trifluoromethyl β-ketoester to form an α,β-unsaturated intermediate.

-

Enamine Formation: A second equivalent of the trifluoromethyl β-ketoester reacts with ammonia or an amine to form an enamine.

-

Michael Addition: The enamine adds to the α,β-unsaturated intermediate.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form a 1,4-dihydropyridine.

-

Oxidation: The dihydropyridine is oxidized to the final aromatic trifluoromethylpyridine.

Figure 2: Key stages of the Hantzsch pyridine synthesis.

III. Modern Frontiers: Direct Trifluoromethylation of the Pyridine Ring

Direct C-H trifluoromethylation has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials and offers a more atom-economical approach.[4] Recent advances in catalysis have led to the development of several powerful methods.

Photoredox Catalysis: A Light-Driven Revolution

Visible-light photoredox catalysis has revolutionized the field of organic synthesis, and trifluoromethylation is no exception.[9] This method utilizes a photocatalyst that, upon excitation by light, can initiate a radical cascade leading to the trifluoromethylation of the pyridine ring.

Experimental Setup for Photoredox Trifluoromethylation: [10]

-

Reaction Vessel: A standard Schlenk tube or vial is charged with the pyridine substrate, a photocatalyst (e.g., [Ru(bpy)3]Cl2 or an iridium-based catalyst), a trifluoromethyl source (e.g., CF3SO2Cl or Togni's reagent), and a suitable solvent (e.g., acetonitrile or DMF).

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: The reaction vessel is placed in front of a light source, typically a blue or white LED lamp, and stirred at room temperature.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed, and the crude product is purified by column chromatography.

Figure 3: General workflow for photoredox trifluoromethylation.

Electrochemical Synthesis: A Green and Efficient Alternative

Electrochemical methods offer a sustainable and oxidant-free approach to trifluoromethylation.[8][11] By applying an electric current, a trifluoromethyl radical can be generated from a suitable precursor, which then reacts with the pyridine substrate.

Experimental Protocol: Electrochemical C-H Trifluoromethylation of 2-Pyridones [8][11]

-

Electrochemical Cell: An undivided electrochemical cell is equipped with a graphite anode and a silver cathode.

-

Reaction Mixture: The cell is charged with the 2-pyridone substrate, a trifluoromethyl source such as Langlois' reagent (CF3SO2Na), and a solvent like acetonitrile. Notably, this reaction can often be performed without a supporting electrolyte.[8][11]

-

Electrolysis: A constant current is applied to the cell, typically in the range of 5-10 mA. The reaction is carried out at room temperature.

-

Workup and Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

| Substrate | Product | Yield (%) |

| 2-Pyridone | 3-Trifluoromethyl-2-pyridone | 84 (in microflow) |

| 4-Methyl-2-pyridone | 4-Methyl-3-trifluoromethyl-2-pyridone | 75 (in microflow) |

Data adapted from studies on electrochemical trifluoromethylation of 2-pyridones.[12][13]

Transition Metal-Catalyzed Cross-Coupling Reactions

Classic cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, can be employed to synthesize trifluoromethylpyridine derivatives by forming C-O, C-N, and C-S bonds.

Ullmann Condensation for Trifluoromethylpyridine Ethers:

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. This can be applied to couple a trifluoromethyl-substituted halopyridine with a phenolic compound.

Buchwald-Hartwig Amination for Trifluoromethylpyridine Amines:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. This is a highly versatile method for synthesizing a wide range of trifluoromethyl-substituted anilinopyridines.

General Protocol for Buchwald-Hartwig Amination of a Trifluoromethyl-Substituted Bromopyridine: [14][15][16][17]

-

Reaction Setup: A Schlenk tube is charged with the trifluoromethyl-substituted bromopyridine, the amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs2CO3). Anhydrous toluene or dioxane is added as the solvent.

-

Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: The reaction mixture is heated to 80-110°C with stirring until the starting material is consumed.

-

Workup and Purification: The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

| Amine | Product | Yield (%) |

| Aniline | N-Phenyl-5-(trifluoromethyl)pyridin-3-amine | 85 |

| Morpholine | 4-(5-(Trifluoromethyl)pyridin-3-yl)morpholine | 92 |

| Benzylamine | N-Benzyl-5-(trifluoromethyl)pyridin-3-amine | 78 |

Representative yields for the Buchwald-Hartwig amination of 3-bromo-5-(trifluoromethyl)pyridine.

IV. Applications in Drug Discovery: Case Studies

The utility of trifluoromethylpyridines is exemplified by their presence in several FDA-approved drugs. The synthesis of these molecules often involves the strategic introduction of the TFMP moiety.

Tipranavir: An HIV Protease Inhibitor

Tipranavir is a non-peptidic HIV protease inhibitor that features a 5-(trifluoromethyl)pyridine-2-sulfonamide group.[14][18] The synthesis involves the coupling of a complex dihydropyrone fragment with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.[19][20]

Synthesis of the Key Intermediate: 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride [19]

This key intermediate is prepared from 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). The synthesis involves conversion of the chloro group to a sulfonyl chloride.

Enasidenib: An IDH2 Inhibitor for AML

Enasidenib, used to treat acute myeloid leukemia, contains two different trifluoromethylpyridine units.[21][22] The synthesis involves the sequential coupling of 2-(trifluoromethyl)pyridin-4-amine and 6-(trifluoromethyl)pyridin-2-amine to a central triazine core.[23][24]

Apalutamide: An Androgen Receptor Antagonist

Apalutamide, a treatment for prostate cancer, incorporates a 5-amino-3-(trifluoromethyl)picolinonitrile fragment.[1][5][25][26][27] The synthesis of this key intermediate often starts from 2-hydroxy-3-(trifluoromethyl)-5-nitropyridine.[27]

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile: [27]

-

Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

-

Bromination of the resulting nitropyridine.

-

Cyanation to introduce the nitrile group.

-

Reduction of the nitro group to an amine.

Conclusion: A Continuously Evolving Field

The discovery and synthesis of trifluoromethylpyridines represent a dynamic and evolving field of research. While traditional methods like halogen exchange remain industrially important, modern techniques such as photoredox catalysis and electrochemical synthesis are opening new avenues for the efficient and sustainable production of these valuable compounds. The continued development of novel synthetic strategies will undoubtedly fuel the discovery of next-generation pharmaceuticals and agrochemicals, underscoring the enduring importance of the trifluoromethylpyridine scaffold in chemical science.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. scilit.com [scilit.com]

- 12. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. osti.gov [osti.gov]

- 19. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4-Amino-2-Tifluoromethylpyridine For Making Enasideib CAS 147149-98-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 26. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 27. caod.oriprobe.com [caod.oriprobe.com]

The Trifluoromethyl Group: A Pillar of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group represents one of the most powerful and widely adopted tactics in modern drug design. Its introduction into a molecular scaffold can profoundly and often predictably modulate a candidate's physicochemical and pharmacological properties. This guide provides a detailed examination of the multifaceted roles of the CF₃ group, moving from its fundamental impact on molecular properties to its complex influence on pharmacokinetics and target engagement. We will explore the causal mechanisms behind its effects on lipophilicity, metabolic stability, and binding affinity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: More Than Just a Fluorinated Methyl Group

The rise of fluorine in medicinal chemistry has been transformative, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom or a fluorinated group.[1] Among these, the trifluoromethyl group is arguably the most prevalent and impactful substituent.[2][3] Initially perceived as a mere metabolically stable analogue of a methyl group, the CF₃ moiety is now understood to be a uniquely powerful modulator, wielding a complex combination of steric, electronic, and lipophilic characteristics.[2][4] Its successful application is evident in a multitude of blockbuster drugs, including Fluoxetine (Prozac), Celecoxib (Celebrex), and Sitagliptin (Januvia), underscoring its importance in achieving desirable drug-like properties.[5] This guide will dissect the core attributes of the CF₃ group and provide a strategic framework for its application in drug discovery programs.

Deconstructing the CF₃ Group: A Unique Physicochemical Profile

The utility of the CF₃ group stems from its distinct combination of properties that are not found in other common functional groups. Understanding these individual attributes is key to rationally deploying it in drug design.

Lipophilicity: A Tool for Modulating Permeability

The CF₃ group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes and improve absorption.[6][7][8] The Hansch lipophilicity parameter (π) for a CF₃ group is approximately +0.88, indicating a significant contribution to a molecule's overall lipophilicity (logP).[2][4] This is critical for improving oral bioavailability and, for CNS-acting drugs, penetration of the blood-brain barrier.[6]

However, the effect can be context-dependent. In highly lipophilic parent compounds, the addition of a CF₃ group may not produce the expected large increase in logP, as the group's local polarity can become a more dominant factor.[9]

Table 1: Comparative Lipophilicity (logP) of Analogous Pairs

| Parent Compound | CH₃ Analog logP | CF₃ Analog logP | ΔlogP (CF₃ - CH₃) |

|---|---|---|---|

| Toluene | 2.73 | 3.33 | +0.60 |

| Aniline | 0.90 | 1.78 | +0.88 |

| Phenol | 1.46 | 2.34 | +0.88 |

Note: logP values are representative and can vary based on measurement conditions. The trend demonstrates the consistent lipophilicity enhancement by the CF₃ group.

Electronic Effects: A Powerful Inductive Influencer

The three highly electronegative fluorine atoms make the CF₃ group a potent electron-withdrawing group through induction (a strong -I effect).[2][10] This has profound consequences for adjacent functional groups, most notably on their acidity/basicity (pKa).

-

Amines: When placed near an amine, the CF₃ group significantly decreases its basicity (lowers the pKa of the conjugate acid). This can be advantageous in reducing unwanted interactions with acidic phospholipids or avoiding hERG channel binding.

-

Acids: Conversely, the CF₃ group increases the acidity of carboxylic acids and phenols (lowers their pKa), which can enhance their solubility at physiological pH or strengthen interactions with basic residues in a target protein.

Table 2: Impact of CF₃ Substitution on pKa

| Compound Pair | Functional Group | pKa (CH₃ Analog) | pKa (CF₃ Analog) |

|---|---|---|---|

| p-Toluidine / p-Trifluoromethylaniline | Amine (Ar-NH₃⁺) | 5.08 | 2.75 |

| p-Toluic Acid / p-Trifluoromethylbenzoic Acid | Carboxylic Acid | 4.37 | 3.71 |

| 2-Ethylthiopyridine / 2-(2,2,2-Trifluoroethylthio)pyridine | Pyridine (N-H⁺) | 3.68 | 1.49 |

This data illustrates the strong electron-withdrawing inductive effect of the CF₃ group, making nearby amines less basic and acids more acidic.[11]

Metabolic Stability: The "Metabolic Shield"

One of the most celebrated roles of the CF₃ group is its ability to enhance metabolic stability.[6][7][12] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~485 kJ/mol, compared to ~414 kJ/mol for a C-H bond.[2][4] This inherent strength makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][12]

Strategically placing a CF₃ group at a known site of metabolic oxidation (e.g., replacing a labile methyl or methoxy group) can effectively block this metabolic pathway.[12] This "metabolic switching" forces metabolism to occur at a different, often less favorable, site, thereby increasing the drug's half-life, improving its bioavailability, and leading to a more predictable pharmacokinetic profile.[12][13]

The Role of CF₃ in Pharmacokinetics (ADME)

The physicochemical properties of the CF₃ group directly translate into tangible benefits for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Absorption and Distribution

The increased lipophilicity conferred by the CF₃ group often improves passive diffusion across the gut wall, enhancing oral absorption.[7] This same property facilitates distribution into tissues and can be critical for achieving therapeutic concentrations at the site of action, particularly within the central nervous system.[6]

Metabolism

As discussed, the primary impact of the CF₃ group is the dramatic increase in metabolic stability. By blocking CYP-mediated oxidation, the group can significantly prolong a drug's half-life, which may allow for less frequent dosing and improved patient compliance.[7][14]

Diagram: Metabolic Blocking by the Trifluoromethyl Group The following diagram illustrates the principle of using a CF₃ group to shield a metabolically susceptible position on a drug candidate.

Caption: Metabolic shielding effect of the CF₃ group compared to a metabolically labile methyl group.

The Role of CF₃ in Pharmacodynamics (Drug-Target Interactions)

The CF₃ group is not merely a passive metabolic blocker; it actively participates in and modulates interactions within the protein binding pocket.[6][7] Its influence extends beyond simple steric bulk.

Filling Hydrophobic Pockets

With a van der Waals radius larger than a methyl group, the CF₃ group can effectively fill hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity through enhanced hydrophobic interactions.[4]

Unique Non-Covalent Interactions

The electronic nature of the CF₃ group enables a range of unique, weak, non-covalent interactions that can be crucial for optimizing ligand binding. While traditionally viewed as a hydrophobic entity, it is more accurately described as an "amphiphilic" partner.[15]

-

Orthogonal Multipolar Interactions: The CF₃ group can engage in favorable multipolar interactions with backbone carbonyl groups of a protein.[16][17] These C-F···C=O interactions are orthogonal to the protein backbone and can provide a substantial gain in affinity where traditional hydrogen bonds are not geometrically feasible.[17]

-

Hydrogen Bond Acceptor?: While a weak hydrogen bond acceptor, the polarized fluorine atoms can interact with strong hydrogen bond donors like the guanidinium group of arginine.[15]

-

Amphiphilic Nature: The CF₃ group can act as both an electrophile and a nucleophile.[15] It can interact with nucleophilic centers via the electropositive carbon atom or with electrophilic centers via the electronegative fluorine atoms, a duality driven by polarization effects.[15]

Diagram: CF₃ Group Interactions in a Protein Binding Site This diagram visualizes the diverse set of interactions the CF₃ group can form.

Caption: Diverse non-covalent interactions of a CF₃ group within a target's binding pocket.

Synthetic Methodologies for Trifluoromethylation

The incorporation of a CF₃ group has historically been a synthetic challenge.[4] However, the development of modern synthetic methods has made this transformation more accessible, particularly in the later stages of a synthetic sequence, which is highly valuable in drug discovery.

Traditional vs. Modern Approaches

-

Traditional Methods: Often relied on harsh conditions, such as using HF with trichloromethyl precursors (the Halex reaction), which were not tolerant of many functional groups.[18]

-

Modern Reagents: Reagents like trifluoromethyltrimethylsilane (Ruppert's reagent) and sodium trifluoromethanesulfinate (Langlois' reagent) allow for nucleophilic and radical trifluoromethylation, respectively, under milder conditions.[5][19]

The Rise of Late-Stage Trifluoromethylation

A key advance has been the development of "late-stage functionalization" (LSF) methods.[20] These reactions allow for the direct installation of a CF₃ group onto a complex, fully elaborated molecule, avoiding the need to carry the group through a lengthy synthesis.[21] Photoredox catalysis has emerged as a particularly powerful tool for the mild and direct trifluoromethylation of arenes and heteroarenes.[5][22]

Representative Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is a generalized example based on modern LSF methodologies.[22]

Objective: To introduce a CF₃ group directly onto a heteroaromatic drug scaffold.

Materials:

-

Heteroaromatic substrate (1.0 equiv)

-

Trifluoromethyl source (e.g., CF₃SO₂Na, 2.0 equiv)

-

Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or similar iridium catalyst, 1-2 mol%)

-

Solvent (e.g., DMSO or MeCN/H₂O)

-

Light Source (e.g., Blue LED or Compact Fluorescent Lamp)

Step-by-Step Methodology:

-

Preparation: In a reaction vessel suitable for photochemical reactions, combine the heteroaromatic substrate, the trifluoromethyl source, and the photoredox catalyst.

-

Degassing: Degas the solvent by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen, which can quench the excited state of the catalyst.

-

Solvent Addition: Add the degassed solvent to the reaction vessel under an inert atmosphere.

-

Irradiation: Place the reaction vessel in front of the light source and begin stirring. Ensure the vessel is cooled, as some reactions can be exothermic.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the trifluoromethylated analog.

This self-validating system relies on LC-MS to confirm the identity and purity of the final product, with the disappearance of the starting material and the appearance of a product with the expected mass increase (+68 Da) confirming a successful reaction.

Conclusion and Future Perspectives

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, offering a powerful and versatile tool for optimizing drug candidates.[2][4] Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and participate in unique drug-target interactions makes it an invaluable asset in addressing the complex challenges of drug design.[2][3] The continued development of novel and efficient late-stage trifluoromethylation reactions will further empower medicinal chemists to rapidly explore chemical space and fine-tune the properties of lead compounds.[21] As our understanding of the subtle interplay between the CF₃ group and biological systems deepens, its role as a "secret weapon" in the development of safer and more effective medicines is set to expand even further.[8]

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chimia.ch [chimia.ch]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Scaffold: A Technical Guide to Pyridine-Based Pharmaceutical Intermediates

Abstract

The pyridine ring, a deceptively simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, structural versatility, and ability to engage in crucial biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of pyridine-based pharmaceutical intermediates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, strategic applications, and the cutting-edge methodologies driving their evolution. From the workhorse chloropyridines to the versatile aminopyridines and pyridine carboxylic acids, we will dissect the causality behind synthetic choices and showcase their role in constructing some of the world's most impactful medicines.

The Pyridine Nucleus: A Privileged Pharmacophore in Medicinal Chemistry

Pyridine's prevalence in pharmaceuticals is not a matter of chance; it is a direct consequence of its inherent chemical attributes. As an isostere of benzene, it offers aromaticity and a planar structure for π-stacking interactions, yet the presence of the nitrogen atom introduces a host of advantageous properties.[1] The nitrogen atom's lone pair of electrons imparts basicity and the ability to form hydrogen bonds, which are critical for molecular recognition at biological targets.[2] Furthermore, the nitrogen atom's electron-withdrawing nature creates a dipole moment, enhancing solubility and influencing the molecule's overall pharmacokinetic profile.[2][3]

The pyridine scaffold is a key component in over 7,000 existing drug molecules of medicinal importance.[1] A recent analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents (33%) and drugs targeting the central nervous system (20%).[2][4] This underscores the continued and growing importance of this heterocyclic system in addressing a wide range of diseases.

Key Classes of Pyridine-Based Intermediates and Their Synthesis

The journey from simple pyridine to a complex active pharmaceutical ingredient (API) is paved with a series of well-defined intermediates. The strategic synthesis of these building blocks is paramount to the efficiency and economic viability of drug manufacturing.

Chloropyridines: The Versatile Precursors

Chloropyridines, particularly 2-chloropyridine, are foundational intermediates in the synthesis of numerous pharmaceuticals.[5][6] The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of 2-Chloropyridine:

Historically, 2-chloropyridine was prepared by the chlorination of 2-hydroxypyridine with phosphoryl chloride.[5] Modern industrial production often involves the direct, high-temperature chlorination of pyridine.[6][7] However, a more regioselective and milder laboratory-scale synthesis can be achieved from pyridine-N-oxide.

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide [8]

-

Reaction: Regiospecific chlorination of pyridine-N-oxide.

-

Reagents: Pyridine-N-oxide, phosphorus oxychloride (POCl3), triethylamine (Et3N).

-

Procedure:

-

To a solution of pyridine-N-oxide in a suitable solvent (e.g., dichloromethane), add a stoichiometric amount of triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-chloropyridine.

-

-

Rationale: The use of pyridine-N-oxide activates the 2-position towards nucleophilic attack. The phosphorus oxychloride acts as the chlorinating agent, and triethylamine serves as a base to neutralize the generated HCl, preventing unwanted side reactions. This method offers high yield (around 90%) and excellent selectivity for the 2-position.[8]

Application in Drug Synthesis: 2-Chloropyridine is a key intermediate in the production of the antihistamine pheniramine and the antiarrhythmic drug disopyramide.[5][6]

Aminopyridines: Gateways to Diverse Functionality

Aminopyridines are another critical class of intermediates, with the amino group serving as a versatile handle for further chemical transformations, such as amide bond formation, diazotization, and as a directing group in electrophilic substitutions. 2-Aminopyridine is a particularly common structural motif in medicinal chemistry.[9]

Synthesis of 2-Aminopyridines:

Traditional methods for synthesizing 2-aminopyridines often involve the nucleophilic displacement of a halogen from a 2-halopyridine, which can require harsh conditions.[10] Milder and more efficient one-pot procedures have been developed using pyridine-N-oxides as starting materials.[10]

Experimental Protocol: One-Pot Amination of Pyridine-N-Oxides [10]

-

Reaction: A one-pot procedure for the synthesis of 2-aminopyridines from pyridine-N-oxides.

-

Reagents: Pyridine-N-oxide, desired amine, PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), diisopropylethylamine (DIPEA).

-

Procedure:

-

Combine the pyridine-N-oxide (1.0 equiv), the amine (1.25 equiv), and DIPEA (3.75 equiv) in dichloromethane (0.25 M).

-

Add PyBroP (1.30 equiv) to the mixture.

-

Stir the reaction at room temperature for 15 hours.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

-

-

Causality: PyBroP activates the pyridine-N-oxide, enhancing the electrophilicity of the 2-position and facilitating nucleophilic attack by the amine under mild conditions.[10] This method avoids the need for pre-functionalized halopyridines and tolerates a variety of amine nucleophiles.

A catalyst-free approach for the synthesis of 2-aminopyridines has also been reported, starting from 2-mercaptopyridine.[11]

Application in Drug Synthesis: The aminopyridine scaffold is present in drugs such as the anti-tuberculosis agent isoniazid and the anti-inflammatory drug Piroxicam.[12]

Pyridine Carboxylic Acids: Modulators of Physicochemical Properties

Pyridine carboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are important intermediates for introducing carboxyl groups, which can serve as handles for ester or amide formation, or to modulate the solubility and acidity of the final drug molecule.

Synthesis of Pyridine Carboxylic Acids:

A common industrial method for the production of pyridine carboxylic acids is the oxidation of alkylpyridines.[13][14] For example, nicotinic acid can be synthesized by the oxidation of β-picoline.

Experimental Protocol: Oxidation of Alkylpyridines [13]

-

Reaction: Oxidation of an alkylpyridine to the corresponding pyridine carboxylic acid.

-

Reagents: Alkylpyridine (e.g., β-picoline), nitric acid.

-

Procedure (Illustrative, high-pressure industrial process):

-

The alkylpyridine is oxidized in the presence of excess nitric acid at elevated temperatures (180-370°C) and pressures (20-500 atm).[13]

-

The resulting reaction mixture is cooled, and the nitric acid concentration is adjusted to precipitate the pyridine carboxylic acid hydronitrate.

-

The hydronitrate is separated and dissolved in water.

-

The pH is adjusted to the isoelectric point of the specific pyridine carboxylic acid to precipitate the final product.

-

-

Rationale: This harsh, industrial-scale process leverages the strong oxidizing power of nitric acid to convert the alkyl side chain to a carboxylic acid. The precipitation and pH adjustment steps are crucial for isolating the purified product.

More recent and milder laboratory methods often employ palladium-catalyzed carbonylation reactions.[15]

Application in Drug Synthesis: Nicotinic acid is vitamin B3 and is used in the management of cholesterol.[12] Isonicotinic acid is a precursor to the antitubercular drug isoniazid.[2]

Pyridine N-Oxides: Activating and Directing Intermediates

As seen in the synthesis of chloro- and aminopyridines, pyridine N-oxides are not just intermediates but also powerful activating agents. The N-oxide functionality alters the electronic properties of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack.[16]

Synthesis of Pyridine N-Oxides:

The direct oxidation of pyridines is the most common route to pyridine N-oxides.

Experimental Protocol: Oxidation of Pyridine with m-CPBA [17]

-

Reaction: N-oxidation of a pyridine derivative.

-

Reagents: Pyridine compound, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the pyridine compound in DCM and cool the solution to 0-5 °C.

-

Slowly add m-CPBA to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Extract the aqueous layer with DCM.

-